molecular formula C12H14F2O2 B7996078 3,5-Difluoro-2-(isopentyloxy)benzaldehyde

3,5-Difluoro-2-(isopentyloxy)benzaldehyde

Cat. No.: B7996078
M. Wt: 228.23 g/mol
InChI Key: XRTKOVPBJNRZKA-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-(isopentyloxy)benzaldehyde is an organic compound with the molecular formula C12H14F2O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions and an isopentyloxy group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-2-(isopentyloxy)benzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-difluorobenzaldehyde as the starting material.

    Alkylation: The 3,5-difluorobenzaldehyde undergoes an alkylation reaction with isopentyl bromide in the presence of a base such as potassium carbonate (K2CO3) to introduce the isopentyloxy group at the 2 position.

    Reaction Conditions: The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2-(isopentyloxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 3,5-Difluoro-2-(isopentyloxy)benzoic acid.

    Reduction: 3,5-Difluoro-2-(isopentyloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Difluoro-2-(isopentyloxy)benzaldehyde has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2-(isopentyloxy)benzaldehyde depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorobenzaldehyde: Lacks the isopentyloxy group, making it less hydrophobic.

    2-Isopentyloxybenzaldehyde: Lacks the fluorine atoms, affecting its reactivity and electronic properties.

Uniqueness

3,5-Difluoro-2-(isopentyloxy)benzaldehyde is unique due to the presence of both fluorine atoms and the isopentyloxy group, which impart distinct electronic and steric properties. These features make it a valuable compound for various chemical transformations and applications.

Properties

IUPAC Name

3,5-difluoro-2-(3-methylbutoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O2/c1-8(2)3-4-16-12-9(7-15)5-10(13)6-11(12)14/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTKOVPBJNRZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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